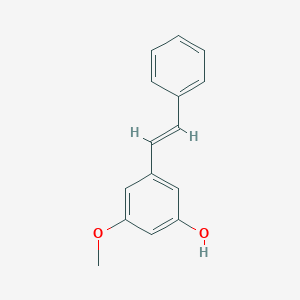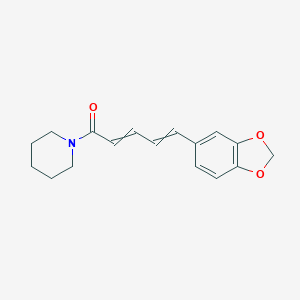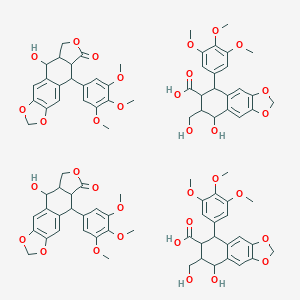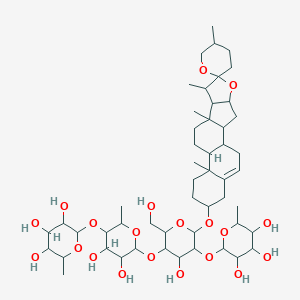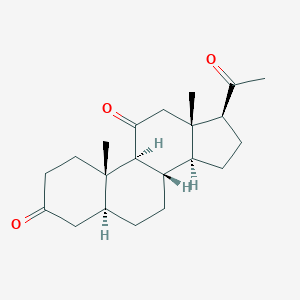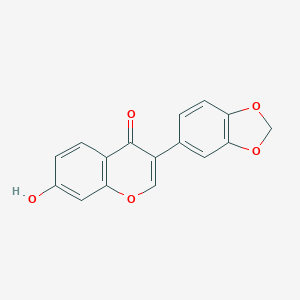
假巴普亭宁
描述
Pseudobaptigenin is an isoflavone, a type of flavonoid . It can be isolated in Trifolium pratense (red clover) . It shows very good anticataract activity and has good binding affinity for the inhibition of glycation against γ-crystallin protein .
Synthesis Analysis
Homologs of the natural isoflavone pseudobaptigenin containing benzodioxane and benzodioxepane fragments were synthesized . Methanesulfonyl, carbamoyl, aminomethyl, and coumarin-containing isoflavone derivatives were prepared . Pseudobaptigenin was synthesized from calycosin .Molecular Structure Analysis
The molecular formula of Pseudobaptigenin is C16H10O5 . Its average mass is 282.248 Da and its monoisotopic mass is 282.052826 Da .Chemical Reactions Analysis
Pseudobaptigenin synthase is an enzyme that catalyses the chemical reaction of calycosin + NADPH + H + + O2 to pseudobaptigenin + NADP + + 2 H2O .Physical And Chemical Properties Analysis
Pseudobaptigenin has a molecular weight of 282.24 g/mol . Its properties data are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) .科学研究应用
受胁迫植物中的异黄酮积累:使用高效液相色谱法在受氯化铜 (II) 胁迫的豌豆 (Pisum sativum) 中鉴定了假巴普亭宁。这项研究强调了异黄酮生物合成(包括假巴普亭宁)与豌豆中的应激反应之间的关系 (Carlson & Dolphin, 1981).
对癌细胞系的抗增殖作用:假巴普亭宁与其他异黄酮一起,已被测试对源自人胃肠道的癌细胞系的细胞抑制和细胞毒性作用。研究发现,假巴普亭宁和其他异黄酮抑制了某些胃癌细胞系的增殖,并提示细胞死亡的凋亡模式 (Yanagihara et al., 1993).
在生物技术中的潜力:虽然与假巴普亭宁没有直接关系,但对假单胞菌新陈代谢多样性和生物技术应用的研究为理解假巴普亭宁等化合物在生物技术应用中的潜力提供了更广泛的背景 (Puchalka et al., 2008).
作用机制
安全和危害
未来方向
With recent progress in metabolic engineering and the availability of advanced synthetic biology tools, it is envisaged that highly efficient heterologous hosts will soon be engineered to fulfill the growing market demand . The identification and engineering of enzymes and other genetic components, as well as the exploration of new hosts, will set the direction of future research in the heterologous synthesis of isoflavonoids .
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c17-10-2-3-11-14(6-10)19-7-12(16(11)18)9-1-4-13-15(5-9)21-8-20-13/h1-7,17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJNBKINYHZUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237982 | |
| Record name | Psi-baptigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pseudobaptigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036616 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
90-29-9 | |
| Record name | Pseudobaptigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Psi-baptigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudobaptigenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Psi-baptigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSEUDOBAPTIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78RRL4HLL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pseudobaptigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036616 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
296 - 298 °C | |
| Record name | Pseudobaptigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036616 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of pseudobaptigenin?
A1: Pseudobaptigenin has the molecular formula C16H10O5 and a molecular weight of 282.24 g/mol.
Q2: What spectroscopic data is available for pseudobaptigenin?
A2: Spectroscopic data, including UV, IR, MS, and NMR (DEPT, NOESY, 1H-1H COSY, HMQC, and HMBC), has been used to establish the structure of pseudobaptigenin and its derivatives. []
Q3: What are the potential anticancer effects of pseudobaptigenin?
A3: Pseudobaptigenin has shown antiproliferative effects on human cancer cell lines derived from the gastrointestinal tract, particularly stomach cancer cell lines. [, ] It induced apoptosis in these cell lines, suggesting a potential mechanism for its anticancer activity. [, ]
Q4: What is the role of pseudobaptigenin in plant defense mechanisms?
A4: Pseudobaptigenin is a phytoalexin, a type of compound produced by plants as a defense mechanism against pathogens. [, , ] In chickpea, pseudobaptigenin accumulation is enhanced by treatment with an elicitor from the phytopathogenic fungus Ascochyta rabiei. []
Q5: Does pseudobaptigenin have any effect on glycolipid metabolism?
A5: A Grifola frondosa extract rich in pseudobaptigenin and cyanidin-3-O-xylosylrutinoside was found to have regulatory effects on glycolipid metabolism in high-fat diet-fed rats. []
Q6: Could pseudobaptigenin be used to treat hypertension?
A6: Pseudobaptigenin was identified as one of the flavonoids in Coriandrum sativum extracts that exhibited angiotensin-converting enzyme (ACE) inhibition potential in vitro. [] ACE inhibitors are commonly used to treat hypertension.
Q7: What are the potential senolytic effects of pseudobaptigenin?
A7: In silico docking simulations suggest that pseudobaptigenin has a strong affinity for the anti-apoptotic proteins survivin and BCL-XL, which are key targets for senolytic drugs. [] This indicates its potential as a senolytic agent.
Q8: How is pseudobaptigenin synthesized?
A8: Several synthetic routes to pseudobaptigenin and its analogs have been developed. [1, 2, 21-25, 27] These methods often utilize reactions like Grignard reaction, cyclization reactions, and Friedel-Crafts acylation.
Q9: What is the impact of structural modifications on the activity of pseudobaptigenin?
A9: Modifying the structure of pseudobaptigenin can alter its activity. [2, 21-25] For instance, introducing specific substituents or changing the ring system can influence its interaction with target proteins.
Q10: What is known about the stability of pseudobaptigenin?
A10: While specific information regarding the stability of pseudobaptigenin under various conditions is limited in the provided research, optimizing storage and handling of plant materials containing pseudobaptigenin, such as red clover, is crucial for preserving isoflavone content. []
Q11: What analytical methods are used to quantify pseudobaptigenin?
A11: High-performance liquid chromatography (HPLC) coupled with various detectors, including diode array detectors (DAD) and mass spectrometers (MS), is commonly employed for the identification and quantification of pseudobaptigenin in plant extracts and biological samples. [, , , ]
Q12: Is capillary electrophoresis (CE) a suitable method for pseudobaptigenin analysis?
A12: Yes, CE coupled with electrospray ionization mass spectrometry (CE/ESI-MS) has been successfully used for the qualitative and quantitative analysis of pseudobaptigenin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




